molecular formula C34H66O24 B3068884 ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane CAS No. 9032-42-2

ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

Cat. No.: B3068884
CAS No.: 9032-42-2
M. Wt: 858.9 g/mol
InChI Key: JTWZVKMWOCBJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethane-1,2-diol;2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11.C12H22O11.C2H6O2/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;3-1-2-4/h11-20H,9-10H2,1-8H3;3-20H,1-2H2;3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZVKMWOCBJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC.C(CO)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9032-42-2
Record name Cellulose, 2-hydroxyethyl methyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, 2-hydroxyethyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethane-1,2-diol, commonly known as ethylene glycol, is a simple diol with significant biological implications. This article explores the biological activities associated with ethane-1,2-diol and its derivatives, particularly focusing on their metabolic pathways, antimicrobial properties, and potential therapeutic applications.

Overview of Ethane-1,2-diol

Ethane-1,2-diol is a colorless, odorless liquid with a sweet taste. It is widely used in industrial applications, including antifreeze formulations and as a precursor for various chemical syntheses. However, its biological activity has garnered attention in recent years for its potential therapeutic effects and metabolic pathways in microorganisms.

Metabolic Pathways

Research indicates that certain bacteria can utilize ethane-1,2-diol as a carbon source. For instance, studies show that Klebsiella pneumoniae can grow anaerobically on 1,2-ethanediol, converting it into acids and alcohols through various enzymatic pathways. Key enzymes involved include coenzyme B12-dependent diol dehydratase and alcohol dehydrogenase . The fermentation of ethylene glycol by these bacteria highlights its potential role in bioconversion processes.

Antimicrobial Properties

Ethane-1,2-diol and its derivatives exhibit notable antimicrobial activity. For example:

  • (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol , an active compound from Angelica sinensis, significantly inhibits the growth of Aeromonas hydrophila, showcasing its antibiotic properties .
  • Other studies have indicated that derivatives of ethylene glycol possess anticoagulative effects and may serve as potential antibiotics against various bacterial strains .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol revealed:

  • Inhibition of Bacterial Growth : The compound showed significant inhibition against Aeromonas hydrophila, suggesting its potential use in treating infections caused by this pathogen.
  • Mechanism of Action : The antibacterial activity was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Study 2: Bioconversion Studies

Research involving the fermentation of ethylene glycol by Klebsiella pneumoniae demonstrated:

  • Metabolic Efficiency : The bacteria effectively converted ethylene glycol into useful metabolites under anaerobic conditions.
  • Enzyme Activity : High levels of diol dehydratase activity were observed when cells were grown on ethylene glycol, indicating a robust metabolic adaptation to utilize this compound as a carbon source .

Data Table: Biological Activities of Ethane-1,2-diol Derivatives

Compound NameBiological ActivitySource/Study Reference
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diolAntimicrobial against Aeromonas hydrophila
Ethylene GlycolCarbon source for Klebsiella pneumoniae
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6...Potential therapeutic applications

Scientific Research Applications

Industrial Applications

2.1 Antifreeze and Coolants

  • Ethylene glycol is widely used as an antifreeze agent in automotive applications. It lowers the freezing point of water, preventing engine coolant from freezing in cold temperatures .

2.2 Polymer Production

  • It serves as a raw material in the manufacture of polyester fibers and resins. The polymerization of ethylene glycol with terephthalic acid produces PET, which is extensively used in textiles and packaging .

2.3 Solvent Properties

  • EG is utilized as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar compounds .

Research Applications

3.1 Biosynthesis of Ethylene Glycol
Recent advancements have focused on the microbial production of ethylene glycol from renewable sources like D-xylose. Researchers have engineered strains of E. coli to convert D-xylose into ethylene glycol efficiently, which could pave the way for sustainable production methods . This biosynthetic route not only enhances yield but also minimizes byproducts, making it economically viable for large-scale applications.

3.2 Gas Hydrate Inhibition
Ethylene glycol is recognized for its role as a gas hydrate inhibitor in the petroleum industry. Its ability to dissolve gases like carbon dioxide enhances oil recovery processes by preventing the formation of hydrates that can block pipelines .

Case Studies

4.1 Ethylene Glycol Production from Biomass
A study demonstrated the successful conversion of lignocellulosic biomass into ethylene glycol using engineered microorganisms. This process highlights the potential for using agricultural waste as a feedstock for producing valuable chemicals sustainably .

4.2 Application in Gas Solubility Studies
Research investigating the solubility of carbon dioxide in ethylene glycol-water mixtures revealed insights into optimizing conditions for gas recovery processes in oil fields .

Comparison with Similar Compounds

Ethane-1,2-diol

Ethane-1,2-diol (ethylene glycol, C₂H₆O₂) is a simple diol widely used as an antifreeze agent, solvent, and in cosmetic formulations . Its toxicity arises from hepatic metabolism to oxalic acid, leading to nephrotoxicity and metabolic acidosis in mammals . In dielectric studies, ethane-1,2-diol exhibits minor temperature-dependent anomalies compared to ethane-1,3-diol, which shows ferroelectric properties .

(2S,3R,4R,5S,6R)-2-(Hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

This compound (C₃₄H₆₆O₂₄, MW: 858.87 g/mol) is a complex oligosaccharide comprising two hexose units linked via an ether bond .

(2S,3S,4R,5S,6S)-2,3,4-Trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

This methylated oxane derivative (exact formula unspecified) features six methoxy (-OCH₃) groups, reducing polarity compared to hydroxyl-rich analogs . Such modifications are common in synthetic chemistry to enhance stability or modulate solubility for drug delivery systems.

Comparison with Similar Compounds

Structural Comparison

Feature Ethane-1,2-diol Compound 2 (Oligosaccharide) Compound 3 (Methylated Oxane)
Functional Groups 2 hydroxyl (-OH) Multiple hydroxyl, ether linkages Methoxy (-OCH₃), ether linkages
Molecular Complexity Simple linear diol Branched oligosaccharide Methylated cyclic ether
Molecular Weight 62.07 g/mol 858.87 g/mol Likely >500 g/mol (estimated)

Physicochemical Properties

  • Dielectric Behavior: Ethane-1,2-diol shows minor dielectric anomalies, whereas ethane-1,3-diol exhibits ferroelectricity due to molecular symmetry differences . Compound 2’s hydroxyl density may enhance hydrogen bonding, while Compound 3’s methoxy groups reduce polarity.
  • Solubility : Ethane-1,2-diol is water-miscible . Compound 2’s hydroxyl groups suggest high aqueous solubility, whereas Compound 3’s methoxy groups likely render it soluble in organic solvents.

Research Findings and Data Tables

Table 1: Dielectric Properties of Diols

Compound Dielectric Anomaly Ferroelectricity
Ethane-1,2-diol Minor No
Propane-1,2-diol Minor No
Ethane-1,3-diol Giant anomaly Yes

Table 2: Metabolic Effects of Ethane-1,2-diol in Rats

Parameter Effect
Plasma bicarbonate Increased (metabolic alkalosis)
Urinary oxalate Elevated (nephrotoxicity)
Antioxidant enzymes Downregulated (TGME reverses)

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing ethane-1,2-diol derivatives with controlled stereochemistry?

  • Methodological Answer : Synthesis of stereochemically precise derivatives requires regioselective protection/deprotection of hydroxyl groups and catalytic hydrogenation. For example, Pd/C-catalyzed hydrogenation in ethanol under controlled pressure (e.g., 1 atm H₂) can reduce double bonds while preserving stereochemistry . Reflux conditions (e.g., 8 hours in ethanol with KOH) are critical for cyclization or functional group transformations, as demonstrated in oxadiazole-thione synthesis . Recrystallization from polar solvents like methanol or ethanol ensures purity .

Q. How can researchers validate the structural integrity of these compounds post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 6.6–11.8 Hz for diastereotopic protons) and chemical shifts (e.g., δ 170.1–173.7 ppm for ester carbonyls) .
  • Elemental Analysis : Verify empirical formulas (e.g., C% 61.66 vs. observed 61.59% in C₂₂H₃₆O₈) to confirm purity .
  • HPLC-MS : Resolve enantiomers using chiral columns and monitor mass-to-charge ratios for glycosidic fragments .

Q. What protocols ensure the stability of these compounds during storage?

  • Methodological Answer : Store under inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of methoxy/hydroxyl groups. Use desiccants to mitigate moisture absorption, which can destabilize glycosidic linkages . For short-term use, lyophilization in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Apply statistical experimental design (e.g., factorial analysis) to isolate variables like temperature, solvent polarity, or catalyst loading. For example, discrepancies in Pd/C-catalyzed hydrogenation yields (e.g., 70–85%) may arise from trace oxygen; replicate experiments under rigorously degassed conditions . Use LC-MS to identify byproducts (e.g., over-reduced intermediates) and optimize reaction quenching .

Q. What advanced techniques elucidate the crystallographic packing of these molecules?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation resolves hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) and confirms absolute configurations. Refinement software (e.g., SHELXL) models thermal displacement parameters and validates bond lengths/angles against databases like Cambridge Structural Database .

Q. How do surface interactions influence the reactivity of these compounds in heterogeneous systems?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to study adsorption/desorption kinetics on silica or polymer surfaces. Controlled humidity chambers simulate indoor environments, while quartz crystal microbalance (QCM) quantifies mass changes during oxidation . Compare reactivity of methoxy vs. hydroxyl groups in surface-bound intermediates .

Q. What strategies characterize glycosidic linkage specificity in oligosaccharide derivatives?

  • Methodological Answer : Enzymatic hydrolysis with glycosidases (e.g., α-amylase or β-glucosidase) identifies cleavage sites, monitored via TLC or MALDI-TOF . Nuclear Overhauser effect (NOE) in 2D NMR (e.g., NOESY) reveals spatial proximity between anomeric protons and adjacent residues . Computational docking (e.g., AutoDock) predicts binding affinities to lectins or antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.